4-fluorobenzenecarboximidothioic acid
Description
4-Fluorobenzenecarboximidothioic acid is a fluorinated aromatic compound featuring a carboximidothioic acid group (–C(=S)NH–OH) attached to the para position of a benzene ring. This structure combines the electron-withdrawing effects of fluorine with the unique reactivity of the carboximidothioic moiety, which differs from conventional carboxylic acids due to its sulfur-containing imine group.
Properties
IUPAC Name |
4-fluorobenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFOHZWOKJQOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzenecarboximidothioic acid typically involves the introduction of a fluorine atom to a benzene ring followed by the formation of the carboximidothioic acid group. One common method involves the reaction of 4-fluorobenzoic acid with thiourea under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzenecarboximidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups such as amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzenecarboximidothioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the carboximidothioic acid group can participate in various chemical interactions, including hydrogen bonding and covalent modifications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 4-fluorobenzenecarboximidothioic acid with related compounds:
*Hypothetical data inferred from analogs.
Key Comparative Insights
- Fluorine Substitution: The para-fluorine substituent enhances acidity and lipophilicity compared to non-fluorinated analogs. For example, 4-fluorobenzoic acid (4-FBA) has a pKa of ~2.7 (vs. ~4.2 for benzoic acid), which improves solubility in polar solvents .
- Functional Group Reactivity :
- The carboximidothioic group in the target compound may act as a bioisostere for carboxylic acids, offering improved metabolic stability in drug design.
- Thioether-containing analogs (e.g., ) exhibit enhanced nucleophilic reactivity compared to oxygen-based ethers, enabling selective binding in enzyme inhibition.
- Applications: Carboxylic acid derivatives (e.g., 4-FBA) are widely used in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs) . Phenoxy and benzoyl derivatives (e.g., ) are employed in polymer chemistry and as intermediates in kinase inhibitor development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
